molecular formula C21H22F2N4O3 B5254264 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE

Cat. No.: B5254264
M. Wt: 416.4 g/mol
InChI Key: BQKRPGBHNXWRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that features a combination of fluorinated aromatic rings, a nitro group, and heterocyclic structures such as pyrrolidine and piperazine.

Preparation Methods

The synthesis of 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated aromatic intermediates, followed by the introduction of the nitro group and the formation of the pyrrolidine and piperazine rings. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

1-[4-FLUORO-2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O3/c22-16-6-2-1-5-15(16)21(28)26-11-9-25(10-12-26)19-14-18(24-7-3-4-8-24)17(23)13-20(19)27(29)30/h1-2,5-6,13-14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKRPGBHNXWRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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